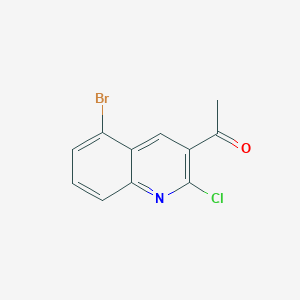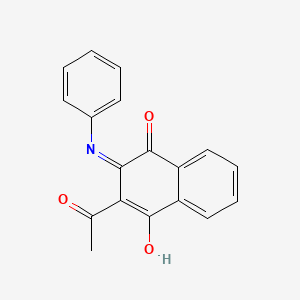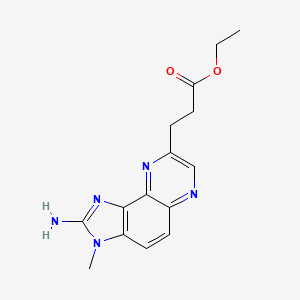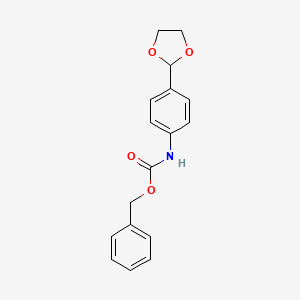![molecular formula C15H30N2Si2 B11837882 1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine CAS No. 65644-05-5](/img/structure/B11837882.png)
1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine is a compound that features both silyl and hydrazine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine typically involves the reaction of hydrazine derivatives with silylating agents. One common method involves the reaction of phenylhydrazine with butyl(dimethyl)silyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the silylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production would also require stringent control of reaction parameters to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The silyl groups can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in anhydrous ether or THF.
Substitution: TBAF in THF at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of silyl groups with other functional groups.
Applications De Recherche Scientifique
1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine involves its ability to act as a silylating agent. The silyl groups can protect reactive functional groups during chemical reactions, preventing unwanted side reactions. The hydrazine moiety can participate in various chemical transformations, including nucleophilic addition and substitution reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and receptors, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl hydrazine: Similar in structure but lacks the butyl and phenyl groups.
Butyl(dimethyl)silyl chloride: Used as a silylating agent but does not contain the hydrazine moiety.
Phenylhydrazine: Contains the hydrazine group but lacks the silyl groups.
Uniqueness
1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine is unique due to the presence of both silyl and hydrazine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these groups. Its unique structure also makes it valuable in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
65644-05-5 |
|---|---|
Formule moléculaire |
C15H30N2Si2 |
Poids moléculaire |
294.58 g/mol |
Nom IUPAC |
1-[butyl(dimethyl)silyl]-1-phenyl-2-trimethylsilylhydrazine |
InChI |
InChI=1S/C15H30N2Si2/c1-7-8-14-19(5,6)17(16-18(2,3)4)15-12-10-9-11-13-15/h9-13,16H,7-8,14H2,1-6H3 |
Clé InChI |
NVNAROREQXRTAO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(C)N(C1=CC=CC=C1)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)







![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
![8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol](/img/structure/B11837849.png)

![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)


